molecular formula C9H15NSi B028538 4-Methyl-2-(trimethylsilyl)pyridine CAS No. 19854-23-0

4-Methyl-2-(trimethylsilyl)pyridine

Cat. No. B028538
CAS RN: 19854-23-0
M. Wt: 165.31 g/mol
InChI Key: TWKKSILJXRSVBV-UHFFFAOYSA-N
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Description

4-Methyl-2-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C9H15NSi . The trimethylsilyl group in this compound consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .


Synthesis Analysis

The synthesis of compounds similar to 4-Methyl-2-(trimethylsilyl)pyridine has been reported in the literature. For instance, the reaction of CoCl2 with lithium 4-methyl-N-(trimethylsilyl) pyridine-2-amide yielded a binuclear, homoleptic Co(II) aminopyridinate complex .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2-(trimethylsilyl)pyridine is characterized by the presence of a trimethylsilyl group attached to a pyridine ring . This group is known for its chemical inertness and large molecular volume .


Chemical Reactions Analysis

Trimethylsilyl groups, such as the one present in 4-Methyl-2-(trimethylsilyl)pyridine, are known to make compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry . They can also be used as temporary protecting groups during chemical synthesis .


Physical And Chemical Properties Analysis

The molecular weight of 4-Methyl-2-(trimethylsilyl)pyridine is 165.308 Da . More detailed physical and chemical properties were not found in the search results.

Safety And Hazards

While specific safety and hazards information for 4-Methyl-2-(trimethylsilyl)pyridine was not found, general guidelines for handling similar compounds suggest avoiding prolonged exposure, not breathing dust or vapor, and using personal protective equipment .

Future Directions

The future directions for the use of 4-Methyl-2-(trimethylsilyl)pyridine and similar compounds could include their use in the synthesis of new compounds with potential applications in various fields. For instance, a study mentions the synthesis of a binuclear, homoleptic Co(II) aminopyridinate complex using a similar compound . Another study discusses the potential of trifluoromethylpyridines in the development of active agrochemical and pharmaceutical ingredients .

properties

IUPAC Name

trimethyl-(4-methylpyridin-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NSi/c1-8-5-6-10-9(7-8)11(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKKSILJXRSVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569475
Record name 4-Methyl-2-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(trimethylsilyl)pyridine

CAS RN

19854-23-0
Record name 4-Methyl-2-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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